N-methyl-N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
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Overview
Description
N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C21H20N2O4S2. This compound is known for its unique chemical structure, which includes a sulfonamide group, a hydrazinecarbonyl group, and a methylidene linkage. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-methylhydrazine to form an intermediate. This intermediate is then reacted with 4-formylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or dichloromethane and may require catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain proteases, leading to reduced inflammation or tumor growth .
Comparison with Similar Compounds
Similar Compounds
N,4-Dimethyl-N-phenylbenzenesulfonamide: Similar structure but lacks the hydrazinecarbonyl group.
N-Ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of a methyl group.
Uniqueness
N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H21N3O3S/c1-17-8-10-18(11-9-17)16-23-24-22(26)19-12-14-20(15-13-19)25(2)29(27,28)21-6-4-3-5-7-21/h3-16H,1-2H3,(H,24,26)/b23-16+ |
InChI Key |
BZOAOCYZWNOGIN-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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